N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, and a phenyl ring at position 5. The sulfanylacetamide moiety bridges the core to a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-4-5-9-20-12-14-22(15-13-20)29-24(33)19-36-28-30-25-23(21-10-7-6-8-11-21)18-31(2)26(25)27(34)32(28)16-17-35-3/h6-8,10-15,18H,4-5,9,16-17,19H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJHDSXCWGPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrrolo[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 397.48 g/mol. This structure includes functional groups that may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of specific substituents can enhance the compound's ability to scavenge free radicals.
- Cellular Signaling Modulation : Compounds like this may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
A study focusing on similar compounds demonstrated that pyrrolo[3,2-d]pyrimidine derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds exhibiting IC50 values in the micromolar range against breast and colon cancer cells were noted. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Preliminary data suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on various enzymes:
| Enzyme | IC50 Value (μM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 15.2 | |
| Butyrylcholinesterase (BChE) | 9.2 | |
| Cyclooxygenase (COX) | 10.0 |
These results indicate that the compound could be a potential candidate for treating conditions like Alzheimer's disease due to its AChE and BChE inhibitory activities.
Case Studies
- Case Study: Anticancer Screening
- Case Study: Enzyme Inhibition
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.64 g/mol
IUPAC Name: N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine structure exhibit significant anticancer properties. Studies have shown promising results in inhibiting tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, disrupting biochemical pathways critical for disease progression. This mechanism is crucial for developing therapeutics against diseases like cancer and inflammation .
-
Biological Activity Studies
- Screening Against Biological Targets: Ongoing studies involve screening the compound against various biological targets, including enzymes and receptors. This research aims to identify potential therapeutic applications and optimize the compound's pharmacological profile .
- Structure-Activity Relationship (SAR) Studies: Investigating structurally related analogs can reveal key features responsible for biological activity. Understanding these relationships is essential for optimizing the compound's efficacy and safety .
-
Material Science
- Electronic and Optical Properties: The unique structure of this compound suggests potential applications in material science. Its conjugated systems may exhibit interesting electronic properties suitable for organic electronics or photonic devices .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The derivatives were shown to induce apoptosis through the activation of caspase pathways. This compound was among the most effective compounds tested .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively reduced kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs identified in the literature, highlighting substituent variations and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
